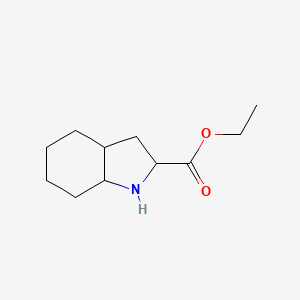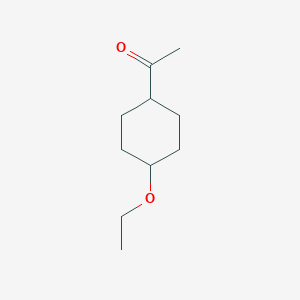
1-(4-ethoxycyclohexyl)ethan-1-one, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxycyclohexyl)ethan-1-one, a mixture of diastereomers, is a complex chemical compound with diverse applications in scientific research. This compound is characterized by the presence of an ethoxy group attached to a cyclohexyl ring, which is further connected to an ethanone moiety. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which have different spatial arrangements of atoms but the same molecular formula.
准备方法
The synthesis of 1-(4-ethoxycyclohexyl)ethan-1-one involves several steps, starting from readily available starting materials. One common synthetic route includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, such as sodium hydride, to form 4-ethoxycyclohexanone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(4-ethoxycyclohexyl)ethan-1-one. The reaction conditions typically involve refluxing the reaction mixture in an inert atmosphere to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
化学反应分析
1-(4-ethoxycyclohexyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the ethoxy group with a bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-ethoxycyclohexyl)ethan-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of stereochemistry on biological activity. The mixture of diastereomers provides an opportunity to investigate how different spatial arrangements of atoms influence interactions with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of novel therapeutic agents.
Industry: In the industrial sector, 1-(4-ethoxycyclohexyl)ethan-1-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 1-(4-ethoxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, which can modify its interactions with biological targets. For example, the reduction of the ketone group to an alcohol can enhance the compound’s ability to form hydrogen bonds with proteins, potentially altering its biological activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
相似化合物的比较
1-(4-ethoxycyclohexyl)ethan-1-one can be compared with other similar compounds, such as 1-(4-methoxycyclohexyl)ethan-1-one and 1-(4-propoxycyclohexyl)ethan-1-one. These compounds share a similar core structure but differ in the nature of the alkoxy group attached to the cyclohexyl ring.
1-(4-methoxycyclohexyl)ethan-1-one: This compound has a methoxy group instead of an ethoxy group. The smaller size of the methoxy group can influence the compound’s reactivity and interactions with biological targets.
1-(4-propoxycyclohexyl)ethan-1-one: This compound has a propoxy group, which is larger than the ethoxy group. The increased steric bulk of the propoxy group can affect the compound’s chemical and biological properties.
The uniqueness of 1-(4-ethoxycyclohexyl)ethan-1-one lies in its balance between steric bulk and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
1-(4-ethoxycyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h9-10H,3-7H2,1-2H3 |
InChI 键 |
CWIABDLQRFNULR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CCC(CC1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


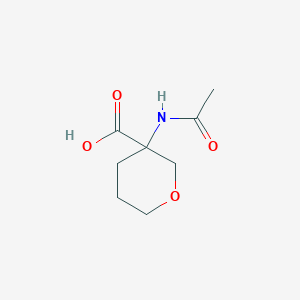
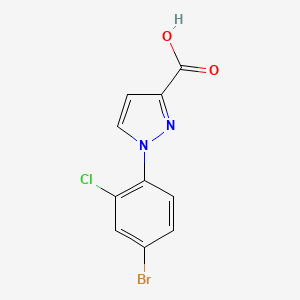
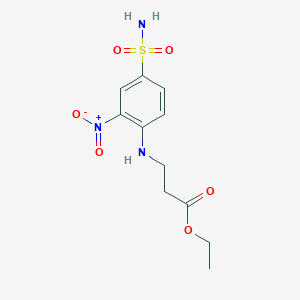
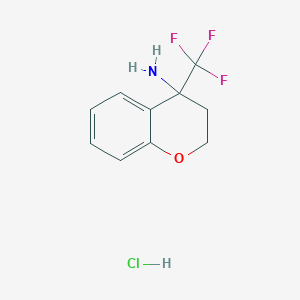

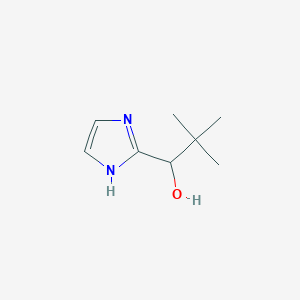
![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)

![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
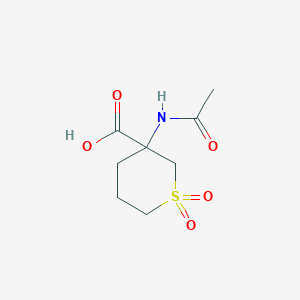
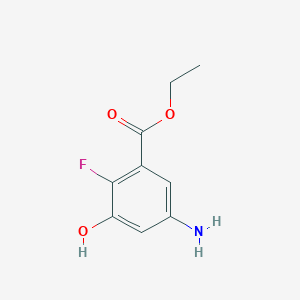
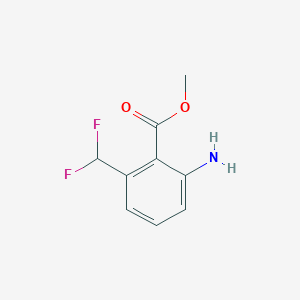
![Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
